molecular formula C11H15BrO2 B110536 3-Bromoadamantane-1-carboxylic acid CAS No. 21816-08-0

3-Bromoadamantane-1-carboxylic acid

Cat. No. B110536
Key on ui cas rn: 21816-08-0
M. Wt: 259.14 g/mol
InChI Key: DJUDQBVINJIMFO-UHFFFAOYSA-N
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Patent
US08063248B2

Procedure details

More specifically, adamantane-1-carboxylic acid (1) (45 g, 0.25 mol) was added to mixture of AlCl3 (45 g, 0.34 mol) and Br2 (450 g) at 0° C. and stirred at 0-10° C. for 48 hrs, kept 5 hrs at about 20° C., poured on to 500 g crushed ice, diluted with 300 ml CHCl3 and decolorized with solid Na2S2O5. The aqueous phase was extracted with Et2O (50 ml×2). The combined organic solution was washed with H2O and extracted with 10% NaOH. The alkaline extraction was acidified with 2N H2SO4 and provided 49 g (yield=75.7%) of 3-bromo-adamantane-1-carboxylic acid (2).
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
450 g
Type
reactant
Reaction Step One
[Compound]
Name
Na2S2O5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12([C:11]([OH:13])=[O:12])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[Al+3].[Cl-].[Cl-].[Cl-].[Br:18]Br>C(Cl)(Cl)Cl>[Br:18][C:3]12[CH2:9][CH:7]3[CH2:6][CH:5]([CH2:10][C:1]([C:11]([OH:13])=[O:12])([CH2:8]3)[CH2:2]1)[CH2:4]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)O
Name
Quantity
45 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
450 g
Type
reactant
Smiles
BrBr
Step Two
Name
Na2S2O5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred at 0-10° C. for 48 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
kept 5 hrs at about 20° C.
Duration
5 h
ADDITION
Type
ADDITION
Details
poured on to 500 g
CUSTOM
Type
CUSTOM
Details
crushed ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with Et2O (50 ml×2)
WASH
Type
WASH
Details
The combined organic solution was washed with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% NaOH
EXTRACTION
Type
EXTRACTION
Details
The alkaline extraction

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC12CC3(CC(CC(C1)C3)C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: PERCENTYIELD 75.7%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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